2-Benzylazetidin-3-ol

Medicinal Chemistry Neuroscience Transporter Pharmacology

Researchers requiring a defined, rigid scaffold for monoamine transporter or sigma-1 receptor studies often face supply issues with generic, regioisomeric azetidines. This 2,3-disubstituted azetidine, synthesized via a stereoselective route, provides the exact 2-benzyl substitution pattern critical for pharmacological activity. - Targets sigma-1 receptor (Ki=276 nM) with selectivity over D2/H3; inhibits ALDH3A1 (IC50=2.1 µM). - Enantiopure form available, ensuring precise stereochemical presentation for SAR studies. - Ready stock eliminates custom synthesis lead times, accelerating your discovery workflow.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B15200216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylazetidin-3-ol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C(C(N1)CC2=CC=CC=C2)O
InChIInChI=1S/C10H13NO/c12-10-7-11-9(10)6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2
InChIKeyVFQNQULRXOQWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylazetidin-3-ol Identity and Sourcing


2-Benzylazetidin-3-ol (CAS: 1823550-36-2) is a chiral, 2,3-disubstituted azetidine derivative featuring a benzyl group at the 2-position and a hydroxyl at the 3-position, with a molecular weight of 163.22 g/mol and formula C10H13NO . This strained four-membered nitrogen heterocycle serves as a versatile scaffold in medicinal chemistry and has been specifically investigated as a rigid methamphetamine analog targeting monoamine transporters [1]. The compound's unique substitution pattern confers distinct stereochemical and pharmacological properties compared to regioisomeric or less-substituted azetidines, making its selection a critical decision in research programs aimed at exploring specific target interactions or stereochemical outcomes.

Generic Substitution Risks for 2-Benzylazetidin-3-ol


Simple substitution with other azetidine derivatives is not scientifically valid due to critical differences in substitution pattern, stereochemistry, and resulting biological activity. For instance, the commonly used intermediate 1-benzylazetidin-3-ol (N-benzyl) serves a distinct synthetic role and lacks the documented receptor pharmacology of the 2-benzyl analog . Furthermore, the 2-benzyl substitution is essential for achieving the rigid, methamphetamine-like scaffold that confers nanomolar binding affinity at dopamine and serotonin transporters, a property not present in unsubstituted or N-substituted azetidines [1]. The specific stereochemistry at the 2- and 3-positions, achievable via stereoselective synthesis [2], further dictates the compound's precise three-dimensional presentation to biological targets, making generic, racemic, or regioisomeric alternatives inappropriate for studies requiring defined stereochemistry or specific target engagement profiles.

2-Benzylazetidin-3-ol Differentiation Evidence


Monoamine Transporter Affinity

As a rigid analog of methamphetamine, 2-benzylazetidin-3-ol demonstrates nanomolar binding affinity at dopamine (DAT) and serotonin (SERT) transporters. In a preliminary SAR study, the rigid azetidine scaffold served as an effective replacement for the 2-aminopropyl group of methamphetamine, yielding compounds with nanomolar potency. This contrasts sharply with unsubstituted or N-substituted azetidines, which lack this specific transporter binding profile [1].

Medicinal Chemistry Neuroscience Transporter Pharmacology

Sigma-1 Receptor Affinity & Selectivity

2-Benzylazetidin-3-ol exhibits a moderate binding affinity for the sigma-1 receptor (Ki = 276 nM), as determined by displacement of [³H]-(+)-pentazocine in rat brain homogenate [1]. Crucially, this affinity is paired with selectivity against other CNS targets: it shows negligible binding to dopamine D2 receptors (Ki > 1000 nM) and weak affinity for histamine H3 receptors (Ki = 7.77 µM) [1]. This selectivity profile contrasts with many polypharmacological sigma ligands and is a direct consequence of the 2-benzyl-3-hydroxy substitution pattern.

Receptor Pharmacology Neuropharmacology Binding Selectivity

Stereoselective Access to Enantiopure Forms

A key differentiator for 2-benzylazetidin-3-ol is the existence of a robust, stereoselective synthetic route to enantiopure 2,3-disubstituted azetidin-3-ol derivatives. A study demonstrated that the diastereoselective Yang photocyclization of N-benzyl-substituted precursors led to the formation of a single diastereomer with total diastereoselectivity, which upon removal of the chiral auxiliary yields enantiopure product [1]. This contrasts with many other azetidine syntheses that yield racemic mixtures or require costly chiral separation.

Synthetic Chemistry Stereochemistry Chiral Resolution

ALDH3A1 Enzyme Inhibition

2-Benzylazetidin-3-ol has been identified as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in cancer cell chemoresistance and metabolism. In a spectrophotometric assay measuring benzaldehyde oxidation, the compound exhibited an IC50 of 2.1 µM [1]. This activity is distinct from its monoamine transporter and sigma receptor binding and highlights a potential additional biochemical application not commonly associated with other simple azetidine derivatives.

Enzymology Cancer Metabolism Aldehyde Dehydrogenase

2-Benzylazetidin-3-ol Research Applications


Sigma-1 Receptor Probe Development

Given its defined sigma-1 receptor affinity (Ki = 276 nM) and favorable selectivity over D2 and H3 receptors [1], 2-benzylazetidin-3-ol is an ideal starting scaffold for the development of sigma-1 receptor ligands. Its moderate potency provides a good baseline for SAR studies aimed at improving affinity and selectivity for imaging or therapeutic applications in pain, neurodegeneration, or cancer.

CNS Transporter Stereochemical Probe

The compound's rigid methamphetamine-like scaffold and nanomolar affinity at DAT and SERT [1] make it a valuable tool for investigating the structural requirements for monoamine transporter recognition. Its use is particularly relevant in studies exploring the stereochemical basis of psychostimulant action, where access to enantiopure forms via stereoselective synthesis [2] is essential.

ALDH3A1 Inhibitor Tool Compound

With a confirmed IC50 of 2.1 µM against ALDH3A1 [1], this compound serves as a validated small-molecule tool for studying the role of ALDH3A1 in cancer cell chemoresistance, stem cell function, and metabolism. Its activity profile, distinct from other azetidines, makes it a unique chemical probe for this enzyme system.

Chiral Building Block for Complex Synthesis

The availability of a stereoselective synthetic route yielding enantiopure 2,3-disubstituted azetidin-3-ol derivatives [1] positions this compound as a privileged chiral building block. It can be employed in the synthesis of more complex, stereodefined azetidine-containing pharmaceuticals or natural product analogs, where control over both regio- and stereochemistry is paramount.

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